molecular formula C17H16S2 B14293299 Thiophene, 2,2'-(phenylmethylene)bis[5-methyl- CAS No. 126045-46-3

Thiophene, 2,2'-(phenylmethylene)bis[5-methyl-

Cat. No.: B14293299
CAS No.: 126045-46-3
M. Wt: 284.4 g/mol
InChI Key: QNMVACRLWXFDIH-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a phenylmethylene bridge and methyl groups at the 5-position of the thiophene rings. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,2’-(phenylmethylene)bis[5-methyl-, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method involves the use of elemental sulfur and alkynols under base-free conditions to generate substituted thiophenes . Another approach utilizes the interaction between elemental sulfur and sodium tert-butoxide to synthesize thiophene derivatives from 1,3-diynes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,2’-(phenylmethylene)bis[5-methyl- is unique due to its phenylmethylene bridge and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

CAS No.

126045-46-3

Molecular Formula

C17H16S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-methyl-5-[(5-methylthiophen-2-yl)-phenylmethyl]thiophene

InChI

InChI=1S/C17H16S2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3

InChI Key

QNMVACRLWXFDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC=C2)C3=CC=C(S3)C

Origin of Product

United States

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